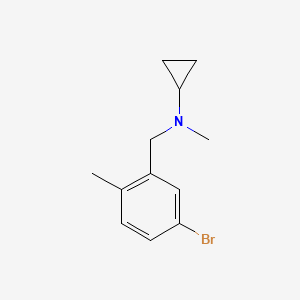

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine

Description

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine is a brominated aromatic amine characterized by a 5-bromo-2-methylbenzyl group attached to a cyclopropyl-methyl-amine moiety. This compound is of interest in medicinal and synthetic chemistry due to its structural features, including the electron-withdrawing bromine atom, the sterically demanding cyclopropane ring, and the methyl substituent on the aromatic ring.

Properties

IUPAC Name |

N-[(5-bromo-2-methylphenyl)methyl]-N-methylcyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c1-9-3-4-11(13)7-10(9)8-14(2)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTAPXWNFXQVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CN(C)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the bromination of 2-methylbenzyl alcohol to obtain 5-bromo-2-methylbenzyl alcohol. This intermediate is then subjected to a substitution reaction with cyclopropyl-methyl-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-bromo-2-methylbenzaldehyde, while substitution with an amino group could produce 5-amino-2-methylbenzyl-cyclopropyl-methyl-amine.

Scientific Research Applications

The compound (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine is a chemical structure that has garnered attention in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, biological activity, and pharmacological implications.

Anticancer Research

Recent studies have indicated that compounds similar to (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine may play a role in targeting specific oncogenic pathways. For instance, the disruption of protein-protein interactions in cancer cells has been highlighted as a potential therapeutic strategy. Compounds that inhibit such interactions can lead to reduced tumorigenesis, suggesting that derivatives of this compound could be developed for cancer treatment .

Neurological Disorders

Research into histamine receptors has identified cyclopropyl amines as promising candidates for treating neurological conditions. The compound may function as a ligand for histamine-3 receptors, which are implicated in various neurological disorders such as schizophrenia and depression . This aligns with the trend of developing small molecules that can selectively modulate neurotransmitter systems.

Inhibition of Enzymatic Activity

The compound's structural features allow it to interact with specific enzymes, potentially inhibiting their activity. For example, derivatives have been shown to affect the activity of certain kinases involved in cellular signaling pathways, which could be leveraged for therapeutic purposes in diseases characterized by dysregulated kinase activity .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Disruption of MYC-WDR5 interaction |

| Neurological | Potential histamine receptor modulation |

| Enzyme Inhibition | Kinase activity modulation |

Case Study 1: Targeting MYC Oncogenes

In a study focusing on small molecule inhibitors of MYC oncogenes, compounds structurally related to (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine were identified as effective disruptors of the MYC-WDR5 interaction. These findings suggest a pathway for developing targeted therapies against cancers driven by MYC overexpression .

Case Study 2: Histamine Receptor Ligands

Another investigation explored cyclopropyl amines' role as histamine receptor ligands. The study demonstrated that these compounds could selectively bind to H3 receptors, potentially leading to new treatments for neurological disorders . The binding affinity and selectivity were evaluated using various assays, confirming their therapeutic potential.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyclopropyl groups can influence the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Electron Density Modulation : The methyl group in the target compound donates electrons via hyperconjugation, increasing aromatic ring electron density compared to the electron-withdrawing Cl and OCH₃ groups in analogues. This may enhance nucleophilic aromatic substitution (NAS) reactivity in the target compound .

- Polarity and Solubility: The methoxy derivative (C₁₂H₁₈BrNO) is more polar due to the oxygen atom, likely improving aqueous solubility relative to the methyl- and chloro-substituted analogues .

Reactivity Trends :

- Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in all analogues.

- The cyclopropane ring in the target compound may confer strain-driven reactivity, such as ring-opening under acidic conditions, which is absent in non-cyclic analogues .

Thermal Stability

- Cyclopropane-Containing Compounds : The strained cyclopropane ring in the target compound may lower thermal stability compared to the methoxy analogue’s isobutyl group, which lacks ring strain .

Biological Activity

(5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a brominated benzyl group and a cyclopropyl moiety, which are significant for its biological activity. The structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research indicates that (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.90 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound also demonstrated antifungal properties against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM, indicating its broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have shown that (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine possesses anticancer properties, particularly against various cancer cell lines. A notable study evaluated its effects on colon, melanoma, renal, and breast cancer cell lines, revealing significant cytotoxicity at specific concentrations. The results are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Colon Cancer | 10.5 |

| Melanoma | 12.3 |

| Renal Cancer | 15.7 |

| Breast Cancer | 9.8 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which is associated with the activation of caspase pathways .

The biological activity of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular proliferation and survival.

- Receptor Interaction : Binding to receptors can alter signaling pathways that regulate cell growth and apoptosis.

Detailed molecular docking studies have suggested that the compound binds effectively to target sites, enhancing its therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyl and cyclopropyl groups can significantly influence the biological activity of the compound:

- Bromination : The presence of bromine enhances lipophilicity and binding affinity.

- Cyclopropyl Group : This moiety contributes to the overall stability and reactivity of the compound.

Further SAR studies are necessary to optimize the structure for improved efficacy and reduced toxicity .

Case Studies

Several case studies highlight the therapeutic potential of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine:

- Antimicrobial Efficacy : In a study involving a mouse model infected with Mycobacterium tuberculosis, the compound was administered at varying doses to assess its efficacy in reducing bacterial load in lung tissues.

- Anticancer Trials : Clinical trials have been initiated to evaluate its safety profile and effectiveness in patients with advanced solid tumors, focusing on dosage optimization and side effect management.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (5-Bromo-2-methyl-benzyl)-cyclopropyl-methyl-amine?

- Methodological Answer : A modified nucleophilic substitution or reductive amination approach is typically employed. For example:

- Step 1 : React 5-bromo-2-methylbenzyl chloride with cyclopropylmethylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 50–60°C for 6–8 hours .

- Step 2 : Purify the crude product via recrystallization using a hexane/ethyl acetate mixture to obtain diffraction-quality crystals .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation byproducts.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case Example : Discrepancies in receptor-binding affinity (e.g., µ-opioid vs. σ receptors) may arise from:

- Experimental Variability : Differences in assay conditions (e.g., pH, temperature) or cell-line specificity .

- Structural Isomerism : Undetected stereochemical variations (e.g., cis vs. trans cyclopropyl conformers) .

- Resolution Protocol :

- Validate results across multiple orthogonal assays (e.g., SPR, fluorescence polarization).

- Perform molecular dynamics simulations to predict dominant conformers under physiological conditions .

Q. How does the compound’s stability under physiological conditions impact in vivo pharmacokinetic studies?

- Degradation Pathways :

- Cyclopropane Ring Opening : Catalyzed by acidic environments (e.g., gastric fluid) via protonation-induced strain release.

- N-Demethylation : Observed in hepatic microsomal assays, producing a primary amine metabolite .

- Mitigation Strategies :

- Use enteric-coated formulations to bypass gastric degradation.

- Introduce electron-withdrawing substituents (e.g., -CF₃) to stabilize the cyclopropane ring .

Q. What computational models predict the compound’s interaction with cytochrome P450 enzymes?

- Docking Studies :

- Use AutoDock Vina to simulate binding to CYP3A4/2D6 active sites (PDB IDs: 4K9T, 5TFT).

- Key interactions: Hydrophobic contacts between bromine and Phe-108/Leu-211 residues; hydrogen bonds with amine groups .

Contradiction Analysis Framework

Q. How to address conflicting reports on the compound’s neuroprotective vs. neurotoxic effects?

- Hypothesis Testing :

- Dose-Dependent Effects : Low doses (<10 µM) may activate Nrf2 antioxidant pathways, while higher doses (>50 µM) induce ROS-mediated apoptosis .

- Cell-Type Specificity : Primary neurons vs. glioblastoma lines may exhibit divergent mitochondrial responses .

- Experimental Design :

- Conduct RNA-seq to map dose-dependent transcriptomic changes.

- Use Seahorse assays to quantify oxidative phosphorylation vs. glycolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.